molecular formula C22H17FN2O5S2 B2646919 (3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894687-14-0

(3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2646919
CAS RN: 894687-14-0
M. Wt: 472.51
InChI Key: XPXAWOYRJQFKSO-JAIQZWGSSA-N
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Description

(3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H17FN2O5S2 and its molecular weight is 472.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Triazole Schiff’s Base Derivatives : A study explored the synthesis of new Schiff’s base derivatives, including compounds structurally related to the chemical . These derivatives showed potent inhibitory effects on tyrosinase activity, suggesting their potential in the development of antityrosinase agents (Feng Yu et al., 2015).

  • Antiviral, Antitubercular, and Anticancer Activities : Another research synthesized novel thiourea derivatives derived from 4-aminobenzohydrazide hydrazones, evaluating their antiviral, antitubercular, and anticancer activities. This indicates the potential use of similar compounds in medical applications (Pelin Çıkla, 2010).

  • Photodynamic Therapy : A zinc phthalocyanine derivative, structurally akin to the compound , was studied for its potential in photodynamic therapy for cancer treatment. Its high singlet oxygen quantum yield and appropriate photodegradation suggest its suitability for Type II mechanisms in cancer treatment (M. Pişkin et al., 2020).

  • Asymmetric Hydrogenation : Research on rigid P-chiral phosphine ligands, including those related to the subject compound, demonstrated their utility in the asymmetric hydrogenation of functionalized alkenes. This has implications for pharmaceutical synthesis, particularly in creating chiral pharmaceutical ingredients (T. Imamoto et al., 2012).

Biological and Pharmacological Applications

  • Anticancer Activity : Several studies have synthesized and evaluated the anticancer activity of similar compounds. For example, Co(II) complexes of certain derivatives demonstrated significant in vitro cytotoxicity against human breast cancer cell lines (Gomathi Vellaiswamy & S. Ramaswamy, 2017). Additionally, various benzimidazole derivatives, structurally related to the chemical, were synthesized and showed notable antitumor activity against different human carcinoma cell lines (Hanan M Refaat, 2010).

  • Novel Synthesis Routes for Therapeutic Compounds : An efficient synthetic route was developed for novel thienobenzothiazoles, thienobenzothiazepines, and thienobenzothiazines, indicating the potential for creating new therapeutic agents (Wim Van Snick et al., 2013).

  • Molecular, Electronic, and Spectroscopic Analysis : A study on 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones provided insights into molecular, electronic, and spectroscopic properties relevant to drug development (M. Beytur & Ihsan Avinca, 2021).

properties

IUPAC Name

(3Z)-3-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O5S2/c23-16-3-1-2-15(8-16)12-25-17-6-7-31-22(17)21(26)20(32(25,27)28)11-24-10-14-4-5-18-19(9-14)30-13-29-18/h1-9,11,24H,10,12-13H2/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXAWOYRJQFKSO-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC=C3C(=O)C4=C(C=CS4)N(S3(=O)=O)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CN/C=C\3/C(=O)C4=C(C=CS4)N(S3(=O)=O)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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